molecular formula C15H19NO4 B6662793 1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid

1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid

Cat. No.: B6662793
M. Wt: 277.31 g/mol
InChI Key: JFMQGLIGMPKHKI-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a piperidine ring substituted with a hydroxyl group and a carboxylic acid group, as well as a 2,6-dimethylbenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the reaction of 2,6-dimethylbenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The hydroxyl group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:
  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted piperidines.

Scientific Research Applications

1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid has various applications in scientific research, including:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : The compound may be used in the study of biological systems and as a potential inhibitor of certain enzymes.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or disease being targeted.

Comparison with Similar Compounds

1-(2,6-Dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

  • 2,6-Dimethylbenzoyl chloride: : A related compound that lacks the hydroxyl and carboxylic acid groups.

  • Piperidine derivatives: : Other piperidine compounds with different substituents.

These compounds may have similar structures but differ in their functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

1-(2,6-dimethylbenzoyl)-4-hydroxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-4-3-5-11(2)12(10)13(17)16-8-6-15(20,7-9-16)14(18)19/h3-5,20H,6-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQGLIGMPKHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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